Afatinib Impurity J Hydrochloride is a chemical compound that serves as an impurity in the synthesis of Afatinib, a potent irreversible inhibitor of the epidermal growth factor receptor family. This impurity is relevant in the pharmaceutical industry due to its potential impact on the efficacy and safety of Afatinib formulations. Understanding its properties, synthesis, and behavior is crucial for quality control in drug production.
Afatinib Impurity J Hydrochloride is derived from the synthetic processes involved in producing Afatinib. The primary starting material for its synthesis is 4-fluoro-2-aminobenzoic acid, which undergoes several chemical transformations to yield this impurity. The compound has been identified and characterized through various analytical techniques, including high-performance liquid chromatography and mass spectrometry .
Chemically, Afatinib Impurity J Hydrochloride can be classified as an organic compound with a specific molecular structure that influences its interaction with biological systems. It is categorized as a pharmaceutical impurity, which necessitates rigorous monitoring during the manufacturing process to ensure compliance with regulatory standards.
The synthesis of Afatinib Impurity J Hydrochloride involves a multi-step chemical process that includes cyclization, nitration, substitution, reduction, condensation, and salification. Each step is carefully controlled to minimize the formation of unwanted byproducts and to maximize yield .
The molecular structure of Afatinib Impurity J Hydrochloride consists of a complex arrangement of carbon, nitrogen, oxygen, and chlorine atoms. The precise configuration affects its reactivity and interaction with biological targets.
Afatinib Impurity J Hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions are various intermediates and byproducts characterized by techniques such as nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry .
The mechanism of action for Afatinib Impurity J Hydrochloride involves its binding interactions with key biomolecules such as the epidermal growth factor receptor family (including human epidermal growth factor receptor 2 and human epidermal growth factor receptor 4). By covalently binding to the kinase domains of these receptors, it irreversibly inhibits their tyrosine kinase activity.
This binding leads to:
Relevant data indicate that impurities like Afatinib Impurity J Hydrochloride can degrade over time or under specific environmental conditions, necessitating careful storage and handling .
Afatinib Impurity J Hydrochloride primarily finds its application in pharmaceutical research and development. Its significance lies in:
Afatinib Impurity J HCl is a hydrochloric acid salt form of a key degradation product arising from the hydrolytic or oxidative breakdown of the tyrosine kinase inhibitor afatinib. Its comprehensive structural characterization employs advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:1H NMR analysis reveals characteristic peaks corresponding to the (E)-but-2-enamide moiety (δ 7.45–7.60 ppm, vinyl proton), dimethylamino group (δ 2.25 ppm, singlet), and tetrahydrofuran ring (δ 3.70–4.50 ppm, multiplet). 13C NMR confirms carbonyl resonances at δ 165.5 ppm (amide) and δ 160.2 ppm (quinazolinone C4=O), alongside diagnostic alkene carbon signals at δ 120.8 and 142.3 ppm [1] [9].
High-Resolution Mass Spectrometry (HRMS):Positive-ion electrospray HRMS shows a protonated molecular ion [M+H]+ at m/z 359.1712 (calculated for C18H23N4O4+: 359.1713), confirming the molecular formula C18H22N4O4 (Δ = 0.1 ppm). Fragmentation pathways include loss of dimethylamine (–45 Da) and cleavage of the tetrahydrofuran-oxygen bond [1] [3].
Fourier-Transform Infrared (FTIR) Spectroscopy:Key absorptions include 3320 cm−1 (N–H stretch), 1670 cm−1 (amide C=O), 1645 cm−1 (quinazolinone C=O), and 1230 cm−1 (C–O–C ether linkage) [7].
Table 1: Key Spectroscopic Signatures of Afatinib Impurity J HCl
Technique | Observed Signal | Structural Assignment |
---|---|---|
1H NMR | δ 2.25 ppm (6H, s) | N(CH3)2 |
δ 6.25–6.40 ppm (1H, d), 7.45–7.60 ppm (1H, d) | –CH=CH– (enamide) | |
13C NMR | δ 165.5 ppm | Amide C=O |
HRMS | m/z 359.1712 [M+H]+ | C18H23N4O4+ |
FTIR | 1670 cm−1 | Amide I band |
Afatinib Impurity J HCl distinguishes itself structurally and analytically from the parent drug and other process-related impurities:
Structural Relationship to Afatinib:Unlike afatinib (C24H25ClFN5O3), Impurity J HCl lacks the 3-chloro-4-fluoroaniline substituent at the quinazoline C4-position. It retains the (S)-tetrahydrofuran-3-yloxy linker and the enamide side chain, confirming its origin from hydrolytic cleavage of the C4-N bond in afatinib [1] [10].
Chromatographic Differentiation:Reverse-phase HPLC (C18 column; phosphate buffer pH 3.0/acetonitrile gradient) resolves Impurity J HCl from afatinib with relative retention times (RRT) of 0.62–0.68. It co-elutes with a major degradation product (DP3) identified in forced degradation studies under alkaline conditions [1] [2].
Toxicological Significance:While afatinib dimaleate degrades to form genotoxic nitrosamines (e.g., NDMA) via dimethylamine release [6], Impurity J HCl itself shows no direct evidence of genotoxicity in in silico models (ProTox-II). Its cytotoxicity in A549 cells (IC50 > 50 μM) is significantly lower than afatinib (IC50 = 0.1 μM) [1].
Table 2: Comparative Profile of Afatinib and Select Impurities
Compound | Molecular Formula | Molecular Weight | Key Structural Difference vs. Afatinib | HPLC RRT |
---|---|---|---|---|
Afatinib | C24H25ClFN5O3 | 485.94 | – | 1.00 |
Afatinib Impurity J HCl | C18H22N4O4·HCl | 394.9 | Absence of 3-chloro-4-fluoroaniline moiety | 0.65 |
Afatinib Impurity A | C18H14ClFN4O4 | 404.8 | Nitro group at C6 of quinazoline | 0.78 |
Afatinib Impurity 2 | C14H8ClFN4O3 | 334.7 | Lack of tetrahydrofuran and enamide chains | 0.41 |
The systematic naming of Afatinib Impurity J HCl adheres to IUPAC conventions and regulatory guidelines:
Parent heterocycle: Identified as 3,4-dihydroquinazolin-4-one.
Pharmaceutical Regulatory Context:Designated as "Impurity J" per ICH Q3B(R2) guidelines for identification thresholds (>0.1%). Its CAS registry number (1456696-14-2) is listed in pharmacopeial databases as a "qualified impurity" for afatinib drug substance certification [3] [10]. Synonyms include:
Analytical Standardization:Pharmacopeial reference standards of Impurity J HCl (purity >95%) are essential for HPLC method validation. They ensure accurate quantification in stability studies and batch release testing [3] [8] [9].
Table 3: Nomenclature and Regulatory Identifiers
Identifier Type | Designation |
---|---|
IUPAC Name | (S,E)-4-(Dimethylamino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-enamide hydrochloride |
CAS Registry No. | 1456696-14-2 (free base) |
Common Synonyms | Afatinib Degradation Product DP3; Afatinib Impurity J; (S,E)-4-(Dimethylamino)-N-(4-hydroxy-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide |
Pharmacopeial Status | Qualified impurity per ICH Q3A/B; Reference standard for HPLC (USP/EP) |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7